2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide
Description
2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide is a triazole-derived compound characterized by a butanamide backbone and a 3-amino-substituted 1,2,4-triazole ring. The triazole moiety is a common pharmacophore in medicinal chemistry, known for its versatility in binding to biological targets, including enzymes and receptors. This compound is of interest in drug discovery, particularly in oncology and antimicrobial research, though its specific biological activities remain under investigation .
Properties
Molecular Formula |
C6H11N5O |
|---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)butanamide |
InChI |
InChI=1S/C6H11N5O/c1-2-4(5(7)12)11-3-9-6(8)10-11/h3-4H,2H2,1H3,(H2,7,12)(H2,8,10) |
InChI Key |
JTHUFATYVLTTNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)N1C=NC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide typically involves the reaction of aminoguanidine with a suitable butanamide derivative under controlled conditions. One common method involves the cyclization of aminoguanidine with a butanamide precursor in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Agricultural Science
Plant Growth Regulators
Triazole compounds are known for their role as plant growth regulators. They can influence plant growth by modulating hormone levels and enhancing resistance to environmental stresses. While specific studies on 2-(3-amino-1H-1,2,4-triazol-1-yl)butanamide in agriculture are scarce, its structural characteristics align with those of known growth regulators . This suggests a potential application in enhancing crop yields and stress resistance.
Materials Science
Polymer Chemistry
The unique chemical properties of 2-(3-amino-1H-1,2,4-triazol-1-yl)butanamide make it a candidate for use in polymer synthesis. Its ability to form hydrogen bonds can be exploited in creating novel polymeric materials with enhanced mechanical and thermal properties. Research into similar triazole-based compounds has shown promising results in developing materials with improved stability and functionality .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and interact with biological receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Anticancer Research
Letrozole analogs, such as those studied by , share the 1,2,4-triazole core but differ in substituents. Key examples include:
- Compound 1c : 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile
- Compound 1h : 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile
- Compound 1k: 4-[2-(4-Dimethylamino)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile
These compounds demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231, T47D), with IC₅₀ values comparable to etoposide . In contrast, 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide lacks the aromatic benzonitrile group, which is critical for Letrozole’s aromatase inhibition. Instead, its butanamide chain may improve solubility or alter pharmacokinetics, though biological data are currently unavailable.
Table 1: Structural and Activity Comparison with Anticancer Analogs
Comparison with Discontinued Analogues
lists 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopentylacetamide, an acetamide variant with a cyclopentyl group. The butanamide chain in 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide may address these limitations by offering enhanced conformational flexibility or reduced steric hindrance, though direct evidence is lacking.
Table 2: Comparison with Acetamide Analogue
Potential Antifungal Activity
The study’s fluorometric screening method identified an imidazolylindol-propanol compound with a MIC of 0.001 µg/mL against Candida albicans . The 3-amino group in our compound could theoretically enhance target binding (e.g., lanosterol 14α-demethylase), but this remains speculative without experimental validation.
Biological Activity
2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure incorporates a triazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide is C6H11N5O, with a molecular weight of approximately 171.19 g/mol. The compound features a butanamide group linked to a 3-amino-1H-1,2,4-triazole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C6H11N5O |
| Molecular Weight | 171.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Antifungal Activity
The triazole ring in 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide is integral to its antifungal properties. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is vital for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function.
Research indicates that derivatives of triazole compounds exhibit significant antifungal activity against various pathogens. For instance, studies have shown that triazole-containing compounds can effectively inhibit strains such as Candida albicans and Aspergillus fumigatus .
Anticancer Potential
Recent studies have explored the anticancer properties of triazole derivatives. For example, compounds similar to 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide have demonstrated cytotoxic effects against several cancer cell lines. A notable study reported that triazole derivatives exhibited potent activity against human colorectal cancer cells (HCT116), with IC50 values significantly lower than standard chemotherapeutics .
Case Study: Anticancer Activity
A series of 1,2,3-triazole hybrids were synthesized and evaluated for their anticancer potential. One derivative showed an IC50 of 0.43 µM against HCT116 cells, indicating strong potency compared to traditional agents like Melampomagnolide B (IC50 = 4.93 µM) . These findings suggest that the incorporation of the triazole moiety enhances the anticancer activity of these compounds.
The biological activity of 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The triazole group can bind to cytochrome P450 enzymes in fungi and cancer cells, inhibiting their function and leading to cell death.
- Induction of Apoptosis : Some studies indicate that triazole derivatives can trigger apoptotic pathways in cancer cells by modulating key signaling proteins such as NF-kB .
Toxicological Profile
The safety profile of 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide has been assessed in various studies. The LD50 values indicate moderate toxicity levels:
These values suggest that while the compound exhibits biological activity, careful consideration must be given to its dosage and potential side effects in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
